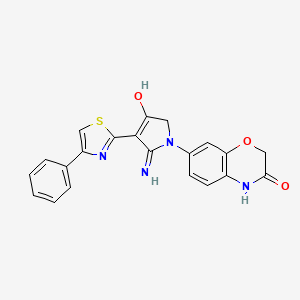![molecular formula C17H15F2N5O2 B12160560 N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12160560.png)
N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Difluorbenzyl)-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid ist eine synthetische organische Verbindung, die zur Klasse der Acetamide gehört. Diese Verbindung ist durch das Vorhandensein einer Difluorbenzyl-Gruppe, einer Tetrazolyl-Gruppe und einer Phenoxyacetamid-Einheit gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(2,6-Difluorbenzyl)-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid umfasst in der Regel mehrere Schritte:
Bildung des Tetrazolrings: Der Tetrazolring kann durch Reaktion eines geeigneten Nitrils mit Natriumazid unter sauren Bedingungen synthetisiert werden.
Synthese des Phenoxyacetamid: Die Phenoxyacetamid-Einheit kann durch Reaktion von 4-Hydroxyacetophenon mit Chloressigsäure in Gegenwart einer Base hergestellt werden.
Kupplungsreaktionen: Die endgültige Verbindung kann durch Kupplung der Difluorbenzyl-Gruppe mit den Phenoxyacetamid- und Tetrazol-Zwischenprodukten unter Verwendung geeigneter Kupplungsmittel wie EDCI oder DCC erhalten werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für solche Verbindungen umfassen häufig die Optimierung der Synthesewege, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung von kontinuierlichen Fließreaktoren, alternativen Lösungsmitteln und Katalysatoren zur Steigerung der Reaktions-Effizienz umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(2,6-Difluorbenzyl)-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Halogenierungsmittel wie Thionylchlorid für die elektrophile Substitution.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder Antikrebsaktivitäten untersucht.
Medizin: Für sein Potenzial als Medikamentenkandidat für verschiedene Krankheiten untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(2,6-Difluorbenzyl)-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität, der Agonismus oder Antagonismus von Rezeptoren oder die Interferenz mit zellulären Signalwegen gehören.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(2,6-Difluorbenzyl)-2-[4-(1H-tetrazol-5-yl)phenoxy]acetamid: Ähnliche Struktur, jedoch mit einer anderen Substitution am Tetrazolring.
N-(2,6-Difluorbenzyl)-2-[4-(2-Methyl-1H-tetrazol-5-yl)phenoxy]acetamid: Ähnliche Struktur mit einem anderen Isomer des Tetrazolrings.
Einzigartigkeit
N-(2,6-Difluorbenzyl)-2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetamid ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die im Vergleich zu seinen Analoga möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C17H15F2N5O2 |
|---|---|
Molekulargewicht |
359.33 g/mol |
IUPAC-Name |
N-[(2,6-difluorophenyl)methyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C17H15F2N5O2/c1-24-22-17(21-23-24)11-5-7-12(8-6-11)26-10-16(25)20-9-13-14(18)3-2-4-15(13)19/h2-8H,9-10H2,1H3,(H,20,25) |
InChI-Schlüssel |
GPWYVYLOBGIVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCC3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12160491.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)
![N-{3-[(6-methoxypyridin-3-yl)amino]-3-oxopropyl}pyrazine-2-carboxamide](/img/structure/B12160506.png)


![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160528.png)
![6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12160531.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12160538.png)

![2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160548.png)
![2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160550.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12160579.png)
![methyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12160582.png)
